![molecular formula C22H22O10 B10855251 5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)
5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits . This particular compound is characterized by its complex structure, which includes multiple hydroxyl and methoxy groups, contributing to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves several steps, starting from simpler flavonoid precursors. Common synthetic routes include:
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the flavonoid backbone.
Glycosylation: Attachment of sugar moieties to the flavonoid structure, often using glycosyl donors and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as plants rich in flavonoids, followed by purification processes like chromatography. Alternatively, large-scale chemical synthesis can be employed, optimizing reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of hydroxyl or methoxy groups with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
Aplicaciones Científicas De Investigación
5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has numerous applications in scientific research:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for potential therapeutic effects in treating diseases like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, cosmetics, and food additives.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from hydroxyl groups.
Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits microbial enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which enhance its solubility, stability, and biological activity compared to other flavonoids .
Propiedades
Fórmula molecular |
C22H22O10 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16?,19-,20?,21?,22-/m0/s1 |
Clave InChI |
OFUWGCQDMVDLIR-IWZCFFROSA-N |
SMILES isomérico |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O[C@@H]4C(C([C@H](C(O4)CO)O)O)O)O |
SMILES canónico |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


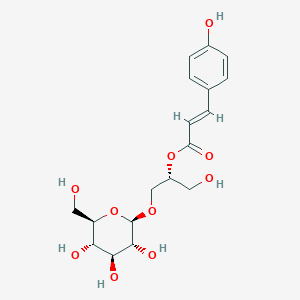
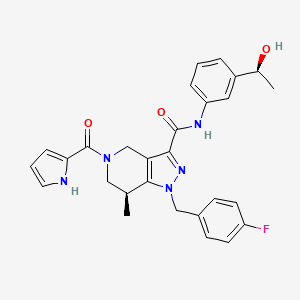

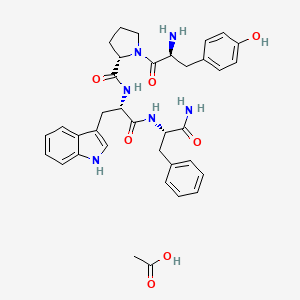
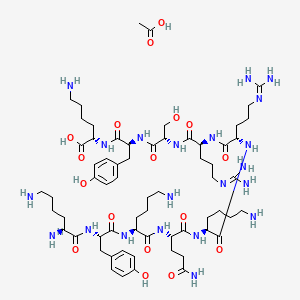


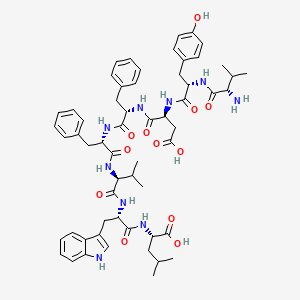
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)
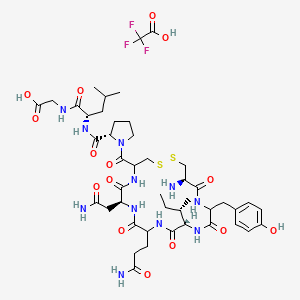
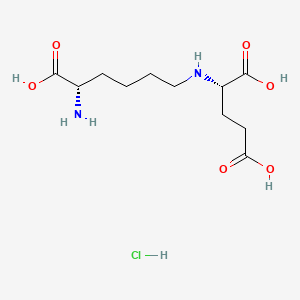
![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)
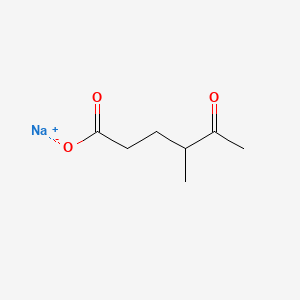
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride](/img/structure/B10855268.png)
